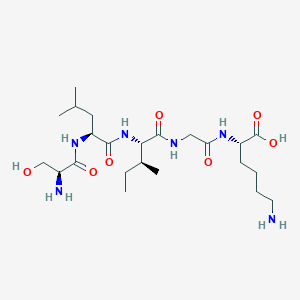![molecular formula C19H16N4 B14211799 1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole CAS No. 831218-10-1](/img/structure/B14211799.png)
1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole is a complex organic compound that belongs to the class of heterocyclic compounds. It features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Additionally, it contains a triazine moiety, a six-membered ring with three nitrogen atoms.
Métodos De Preparación
The synthesis of 1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Triazine Moiety: The triazine ring can be introduced through a nucleophilic substitution reaction. For instance, a chloro-substituted triazine can react with an appropriate nucleophile to form the desired triazine derivative.
Coupling Reaction: The final step involves coupling the indole core with the triazine derivative through a suitable linker, such as an ethyl group, under basic conditions
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments to achieve large-scale synthesis.
Análisis De Reacciones Químicas
1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the triazine ring to its reduced form.
Substitution: Electrophilic substitution reactions are common, particularly on the benzene ring of the indole core. .
Major products formed from these reactions include various substituted indole and triazine derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole has diverse applications in scientific research:
Medicinal Chemistry: This compound is explored for its potential as an anticancer, antiviral, and antimicrobial agent. .
Materials Science: The compound’s stability and electronic properties make it suitable for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in studying enzyme inhibition and receptor binding due to its ability to mimic natural substrates and ligands.
Mecanismo De Acción
The mechanism of action of 1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole involves its interaction with specific molecular targets. The indole core can bind to various receptors, while the triazine moiety can interact with enzymes and proteins. These interactions can modulate biological pathways, leading to therapeutic effects such as inhibition of cancer cell proliferation or viral replication .
Comparación Con Compuestos Similares
Similar compounds include other indole derivatives and triazine-containing molecules:
Indole Derivatives: Compounds like indole-3-acetic acid and indomethacin share the indole core and exhibit biological activities such as plant growth regulation and anti-inflammatory effects.
Triazine Derivatives: Compounds like melamine and atrazine contain the triazine ring and are used in applications ranging from polymer production to herbicides.
1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole is unique due to its combined indole and triazine structures, offering a versatile platform for developing new therapeutic agents and materials.
Propiedades
Número CAS |
831218-10-1 |
|---|---|
Fórmula molecular |
C19H16N4 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
1-[2-(6-phenyl-1,2,4-triazin-3-yl)ethyl]indole |
InChI |
InChI=1S/C19H16N4/c1-2-6-15(7-3-1)17-14-20-19(22-21-17)11-13-23-12-10-16-8-4-5-9-18(16)23/h1-10,12,14H,11,13H2 |
Clave InChI |
MOHBRKHTEYNFDG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN=C(N=N2)CCN3C=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl-](/img/structure/B14211718.png)
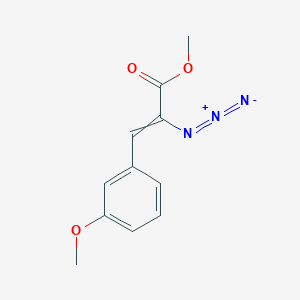
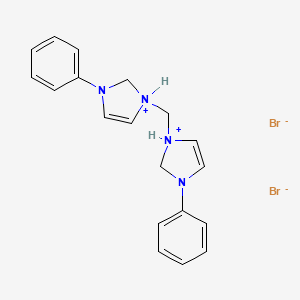
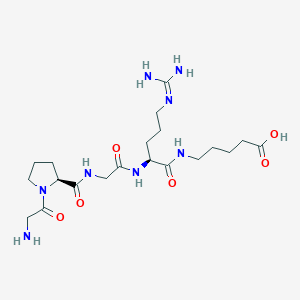
![Furan, tetrahydro-2-[(4-methoxyphenoxy)methyl]-](/img/structure/B14211744.png)
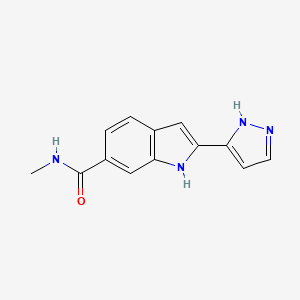

![2-benzoyl-N-[(2S)-1-oxo-3-phenylpropan-2-yl]cyclohexane-1-carboxamide](/img/structure/B14211764.png)
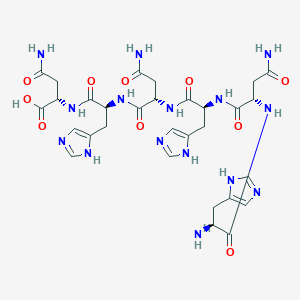

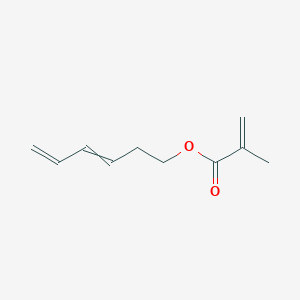
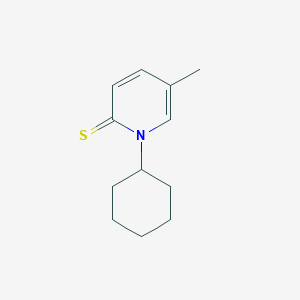
![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-1H-imidazole](/img/structure/B14211804.png)
